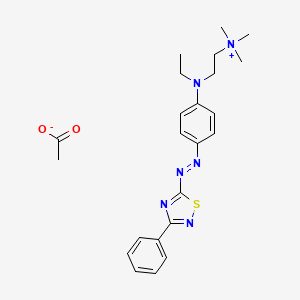

(2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate is a complex organic compound known for its unique structure and properties. This compound features a thiadiazole ring, an azo group, and a trimethylammonium group, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate typically involves multiple steps:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-thiadiazole ring.

Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with a phenylamine derivative to form the azo compound.

Quaternization: The final step involves the quaternization of the amino group with trimethylamine to form the trimethylammonium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidized products.

Reduction: Reduction of the azo group can yield amine derivatives.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.

Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.

Major Products

Oxidation: Oxidized azo derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in analytical chemistry.

Biology

In biological research, it is used as a probe to study enzyme activities and as a marker in various biochemical assays.

Medicine

Industry

In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate involves its interaction with specific molecular targets. The azo group can participate in redox reactions, while the trimethylammonium group can interact with biological membranes, affecting their properties and functions.

Comparación Con Compuestos Similares

Similar Compounds

- (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium chloride

- (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium bromide

Uniqueness

The acetate form of the compound is unique due to its specific interactions and solubility properties, making it suitable for particular applications where other similar compounds may not be as effective.

Actividad Biológica

The compound (2-(Ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)trimethylammonium acetate, commonly referred to as a thiadiazole-based azo compound, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.

Synthesis and Characterization

The synthesis of thiadiazole derivatives typically involves the diazotization of aromatic amines followed by coupling reactions. For the specific compound , the synthesis can be summarized as follows:

- Starting Materials : The synthesis begins with 3-phenyl-1,2,4-thiadiazole as a core structure.

- Diazotization : The phenyl group is diazotized using sodium nitrite in acidic conditions.

- Coupling Reaction : The diazonium salt is then coupled with ethyl(4-amino)phenyl to form the azo linkage.

- Final Modification : The resulting compound is treated with trimethylamine to introduce the quaternary ammonium group.

Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure of the synthesized compound .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities against various strains:

- Antibacterial Activity : In vitro studies have shown that this compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has been evaluated using various assays such as DPPH radical scavenging. Results indicate that the compound exhibits a strong ability to scavenge free radicals, outperforming common antioxidants like ascorbic acid .

| Compound | % Scavenging Activity at 100 µg/mL |

|---|---|

| Azo Compound | 85 |

| Ascorbic Acid | 78 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines suggest significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Amer et al. demonstrated that thiadiazole derivatives exhibit enhanced antimicrobial activity when compared to traditional antibiotics. This study emphasized the need for new antimicrobial agents due to rising drug resistance .

- Antioxidant Properties Assessment : Research published in Chemical Methodologies highlighted the antioxidant capabilities of various thiadiazole compounds, including the one discussed here. The study utilized spectrophotometric methods to quantify radical scavenging activity .

- Cytotoxicity Evaluation : A recent publication reported that the tested thiadiazole derivative showed significant cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Propiedades

Número CAS |

85187-99-1 |

|---|---|

Fórmula molecular |

C21H27N6S.C2H3O2 C23H30N6O2S |

Peso molecular |

454.6 g/mol |

Nombre IUPAC |

2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;acetate |

InChI |

InChI=1S/C21H27N6S.C2H4O2/c1-5-26(15-16-27(2,3)4)19-13-11-18(12-14-19)23-24-21-22-20(25-28-21)17-9-7-6-8-10-17;1-2(3)4/h6-14H,5,15-16H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

Clave InChI |

GYQOGLTXNQTGML-UHFFFAOYSA-M |

SMILES canónico |

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3.CC(=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.